molecular formula C20H13ClFNO4S2 B11450604 4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole

4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole

Cat. No.: B11450604
M. Wt: 449.9 g/mol
InChI Key: HMQKHGHCACYDGB-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole is a complex organic compound characterized by its unique structural features, including a chlorophenyl sulfonyl group, a fluorobenzyl thio group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-furyl ketones and amines under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The chlorophenyl sulfonyl group can be introduced via sulfonylation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Thioether Formation: The fluorobenzyl thio group is typically introduced through nucleophilic substitution reactions involving thiols and alkyl halides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts reactions).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Biology and Medicine:

    Drug Development: The compound’s structural complexity and functional groups make it a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of advanced polymers with unique mechanical or thermal properties.

    Chemical Sensors: Its reactivity and functional groups make it suitable for the development of chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism by which 4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole exerts its effects depends on its application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Molecular Targets and Pathways:

    Enzymes: Proteases, kinases, or other enzymes involved in metabolic pathways.

    Receptors: G-protein coupled receptors (GPCRs) or other cell surface receptors involved in signaling pathways.

Comparison with Similar Compounds

    4-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole: Lacks the fluorobenzyl thio group, potentially altering its reactivity and applications.

    5-[(4-Fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole: Lacks the chlorophenyl sulfonyl group, which may affect its chemical properties and biological activity.

Uniqueness: 4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(2-furyl)-1,3-oxazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both sulfonyl and thioether groups, along with the furan ring, makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C20H13ClFNO4S2

Molecular Weight

449.9 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole

InChI

InChI=1S/C20H13ClFNO4S2/c21-14-5-9-16(10-6-14)29(24,25)19-20(27-18(23-19)17-2-1-11-26-17)28-12-13-3-7-15(22)8-4-13/h1-11H,12H2

InChI Key

HMQKHGHCACYDGB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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